2-(5-methoxynaphthalen-2-yl)propanoic Acid
Description
Structural Context within Naphthalene-Derived Carboxylic Acids
2-(5-methoxynaphthalen-2-yl)propanoic acid shares the same molecular formula, C₁₄H₁₄O₃, and molecular weight, 230.26 g/mol , as its isomer naproxen (B1676952). The key structural difference lies in the placement of the methoxy (B1213986) group on the naphthalene (B1677914) ring system. In this compound, the methoxy group is at the 5-position, whereas in naproxen, it is at the 6-position. This seemingly minor positional change can have a significant impact on the molecule's physicochemical properties and its interaction with biological targets.
The presence of a chiral center at the alpha-position of the propanoic acid side chain means that this compound can exist as two enantiomers, (S) and (R). This is a characteristic feature of the profen class of drugs, where typically one enantiomer is significantly more pharmacologically active than the other. In the case of naproxen, the (S)-enantiomer is the active anti-inflammatory agent. nih.gov
Below is a comparative table of structural features for this compound and related naphthalene derivatives.
| Compound | Methoxy Position | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | 5 | 230.26 | Not reported | 3.0 (est.) |
| Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) | 6 | 230.26 | 153-158 | 3.3 |
| (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | 6 | 309.16 | Not reported | 3.5 (est.) |
This table is interactive. Users can sort the data by clicking on the column headers.
Academic Research Trajectories and Scope of Investigation
The academic interest in this compound has been largely driven by its status as a positional isomer of naproxen. Research involving this compound often falls into comparative studies aimed at understanding how the position of the methoxy group influences biological activity.
One area of investigation is in the context of impurities and analogue synthesis in the manufacturing of naproxen. The synthesis of naproxen can potentially lead to the formation of other isomers, including the 5-methoxy variant, making its characterization important for quality control. nih.gov
Furthermore, the study of different isomers of pharmacologically active compounds is a common strategy in medicinal chemistry to explore the pharmacophore and optimize lead compounds. While dedicated studies on the synthesis and biological evaluation of this compound are not as prevalent as for naproxen, it is sometimes included in broader studies of naphthalene derivatives. For instance, computational models have been used to estimate its biological activity, such as its inhibitory concentration (IC₅₀) against cyclooxygenase (COX) enzymes. pharmaceuticsconference.com These estimations suggest a potentially lower biological activity compared to naproxen, which may explain the limited scope of dedicated research.
The synthesis of related structures, such as 5-methoxynaphth-2-yl propiolic acid, has been documented, which could serve as a potential precursor for the synthesis of this compound. This indicates that while not a primary focus, the chemical pathways to access this isomer are of interest to synthetic chemists.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSDYDMKBXRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of the 2 5 Methoxynaphthalen 2 Yl Propanoic Acid Framework
Amidation Reactions and Formation of N-Substituted Propanamides
The carboxyl group of 2-(6-methoxynaphthalen-2-yl)propanoic acid can be readily converted into an amide functional group through various synthetic routes. These amidation reactions typically involve coupling the parent acid with a primary or secondary amine.
One common method involves the activation of the carboxylic acid using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). For instance, naproxen (B1676952) has been successfully coupled with 2,2-diphenylethan-1-amine in the presence of DCC to form the corresponding N-(2,2-diphenylethyl)propanamide derivative mdpi.com. The DCC reacts with the carboxyl group to create an activated acylating agent, which is then susceptible to nucleophilic attack by the amine, forming the stable amide bond mdpi.com. Similarly, this DCC-mediated approach is used to react naproxen with amino acid methyl esters, such as beta-alanine and L-proline methyl esters, to produce the respective amide conjugates mdpi.com.
An alternative strategy for amidation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating naproxen with thionyl chloride (SOCl₂) mdpi.com. The resulting naproxenoyl chloride is a highly reactive intermediate that readily reacts with various amino compounds to yield N-substituted propanamides in a process known as the Schotten-Baumann reaction mdpi.comresearchgate.net. This method has been employed to synthesize a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives researchgate.net. The modification of the carboxylic acid group through amidation is a strategy often employed to mask the acidic nature of the parent compound mdpi.comnih.gov.
| Reactant Amine | Resulting Propanamide Derivative | Synthesis Method | Reference |
|---|---|---|---|
| 2,2-diphenylethan-1-amine | N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | DCC Coupling | mdpi.com |
| 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Acyl Chloride | mdpi.com |
| Beta-alanine methyl ester | Naproxen-beta-alanine methyl ester amide | DCC Coupling | mdpi.com |
| L-proline methyl ester | Naproxen-L-proline methyl ester amide | DCC Coupling | mdpi.com |
Synthesis of Hydrazide and Hydrazone Conjugates
The derivatization of 2-(6-methoxynaphthalen-2-yl)propanoic acid into hydrazide and subsequently hydrazone conjugates is a well-established synthetic pathway that introduces the versatile azomethine group (–NHN=CH–). This transformation is typically a two-step process researchgate.netmdpi.comnih.gov.
First, the parent carboxylic acid is converted into its corresponding hydrazide. A common and efficient method involves an initial esterification of the acid, for example, by reacting it with methanol in the presence of a catalytic amount of sulfuric acid to produce the methyl ester intermediate researchgate.netmdpi.com. This ester, 2-(6-methoxynaphthalen-2-yl)propanoate, is then treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like methanol or ethanol. The nucleophilic hydrazine displaces the methoxy (B1213986) group to form 2-(6-methoxynaphthalen-2-yl)propanehydrazide researchgate.netmdpi.com.
In the second step, the synthesized hydrazide is condensed with various aldehydes or ketones to form the final hydrazone conjugates researchgate.netuobaghdad.edu.iq. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones nih.gov. For example, naproxen hydrazide has been reacted with 4-methylpentan-2-one to yield 2-(6-methoxynaphthalen-2-yl)propanoic acid (1,3-dimethylbutylidene)hydrazide mdpi.com. This conjugation strategy has been used to create a diverse library of naproxen hydrazide-hydrazone derivatives for various research applications nih.govbohrium.com.
| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |
|---|---|---|
| 4-methylpentan-2-one | 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide | mdpi.comresearchgate.net |
| Various substituted benzaldehydes | (S)-2-(6-methoxynaphthalen-2-yl)-N'-{(E)-[substituted-phenyl]methylidene} propanehydrazide | nih.govbohrium.com |
| Various natural and synthetic aldehydes/ketones | Naproxen hydrazide-hydrazone derivatives | researchgate.netuobaghdad.edu.iq |
Development of Thiosemicarbazide and Thioether Analogues
The structural framework of 2-(6-methoxynaphthalen-2-yl)propanoic acid has been modified to incorporate sulfur-containing moieties, leading to the development of thiosemicarbazide and thiourea (B124793) derivatives. These syntheses introduce new functional groups that can significantly alter the molecule's chemical properties.
Thiosemicarbazide derivatives of naproxen have been synthesized using a molecular hybridization approach kayseri.edu.tr. A notable method involves the reaction of naproxen with thiosemicarbazide, facilitated by a catalyst such as phosphorous oxychloride (POCl₃), to create derivatives featuring a 1,3,4-thiadiazol-2-amine moiety gjms.com.pk. This reaction cyclizes the structure to form the stable five-membered thiadiazole ring.
Closely related to thiosemicarbazides are thiourea derivatives. These have been synthesized from naproxen by first creating an isothiocyanate intermediate. This intermediate can then be reacted with various aromatic amines or esters of aromatic amino acids to yield a series of novel thiourea derivatives mdpi.com. For example, derivatives have been successfully synthesized using reactants like m-anisidine and N-methyl tryptophan methyl ester mdpi.com. The synthesis of thiosemicarbazones, another class of related compounds, is achieved through the condensation reaction between thiosemicarbazide and appropriate aldehyde derivatives nih.gov. These synthetic strategies demonstrate the feasibility of incorporating thiosemicarbazide, thiourea, and related functional groups onto the naproxen scaffold.
| Derivative Class | Key Reactants | Resulting Moiety | Reference |
|---|---|---|---|
| Thiadiazole Derivative | Naproxen, Thiosemicarbazide, POCl₃ | 1,3,4-thiadiazol-2-amine | gjms.com.pk |
| Thiourea Derivative | Naproxen isothiocyanate, m-anisidine | N-(3-methoxyphenyl)thiourea | mdpi.com |
| Thiourea Derivative | Naproxen isothiocyanate, N-methyl tryptophan methyl ester | N-(indolyl)thiourea | mdpi.com |
| Thiosemicarbazide-Triazole Hybrid | (S)-naproxen starting material | Thiosemicarbazide-triazole functionality | kayseri.edu.tr |
Peptide Conjugation and Amino Acid Derivatives of Related Compounds
Conjugating amino acids and peptides to the 2-(6-methoxynaphthalen-2-yl)propanoic acid framework is a prominent derivatization strategy. This approach, a specific form of amidation, aims to leverage the intrinsic biological properties of amino acids and peptides scienceopen.com. Masking the free carboxylic group of naproxen by forming an amide bond with an amino acid is a frequently cited objective of these syntheses nih.gov.
Various methods have been developed for this conjugation. A straightforward approach involves the conventional coupling of naproxen with an amino acid, such as glycine, to form a naproxen-glycine conjugate (NAP-GLY) nih.gov. More complex syntheses may proceed through an isothiocyanate intermediate derived from naproxen, which is then condensed with different amino acids nih.govscienceopen.com. Amidation with the methyl esters of amino acids like L-alanine, β-alanine, L-serine, and L-tyrosine has also been reported dovepress.com. The coupling is often facilitated by reagents like N,N′-dicyclohexylcarbodiimide (DCC) mdpi.com.
These conjugation strategies have been applied to a range of amino acids, demonstrating the versatility of the naproxen scaffold for creating peptide-based derivatives. The resulting amide compounds of naproxen with amino acid derivatives have been subjects of significant research interest mdpi.comresearchgate.net.
| Amino Acid / Peptide | Conjugation Method | Resulting Derivative | Reference |
|---|---|---|---|
| Glycine | Conventional coupling | Naproxen-glycine conjugate (NAP-GLY) | nih.gov |
| L-alanine methyl ester | Isothiocyanate condensation | Naproxol thioureido-L-alanine methyl ester | dovepress.com |
| β-alanine | DCC Coupling | Naproxen-β-alanine amide | mdpi.com |
| L-proline | DCC Coupling | Naproxen-L-proline amide | mdpi.com |
| L-serine | Isothiocyanate condensation | Naproxol thioureido-L-serine derivative | nih.govdovepress.com |
| L-tyrosine | Isothiocyanate condensation | Naproxol thioureido-L-tyrosine derivative | nih.govdovepress.com |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 5 Methoxynaphthalen 2 Yl Propanoic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, it provides detailed information about the molecular framework, connectivity, and the electronic environment of the nuclei. Two-dimensional NMR techniques like HSQC can further confirm ¹H-¹³C correlations. hmdb.cadrugbank.com
For analogues like Naproxen (B1676952), the ¹H NMR spectrum displays characteristic signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group, and the propanoic acid side chain. researchgate.netchemicalbook.com The methoxy protons typically appear as a sharp singlet, while the chiral proton on the propanoic acid moiety appears as a quartet, coupled to the adjacent methyl group protons, which in turn appear as a doublet. mdpi.com The aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. mdpi.comresearchgate.net The carbonyl carbon of the carboxylic acid is typically observed at a significant downfield shift. The chemical shifts of the aromatic carbons and the carbons of the methoxy and propanoic acid groups are consistent with the proposed structure.
While specific spectral data for 2-(5-methoxynaphthalen-2-yl)propanoic acid are not detailed in the available literature, its NMR spectra are expected to show similar features to Naproxen, with predictable variations in the chemical shifts of the naphthalene ring protons and carbons due to the different position of the methoxy substituent.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH(C=O)- | 3.67-3.74 (m) | 43.73 |
| -CH-CH₃ | 1.30 (d, J=7.0 Hz) | 18.70 |
| -OCH₃ | 3.86 (s) | 55.59 |
| -C=O | - | 173.88 |
| Aromatic Protons/Carbons | 7.12-7.72 (m) | 106.07 - 157.39 |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands confirming its key structural features.
The most prominent features for this class of compounds include:
A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding.
A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.
Multiple sharp bands in the aromatic region (approx. 1500-1610 cm⁻¹) due to C=C stretching vibrations within the naphthalene ring.
A distinct band corresponding to the C-O stretching vibration of the aryl ether (methoxy group), typically found in the 1250-1000 cm⁻¹ range.
Analysis of Naproxen derivatives confirms these assignments. For instance, in an amide analogue, the carbonyl (C=O) stretch is observed, alongside characteristic aromatic and aliphatic C-H and C-O stretches. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | ~2500-3300 (Broad) |
| Carbonyl (Amide I) | C=O Stretch | ~1673 |
| Aromatic Ring | C=C Stretch | ~1500-1610 |
| Methoxy Group | C-O Stretch | ~1000-1250 |
| Alkyl Groups | C-H Stretch | ~2870-3060 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable clues about its structure.
For this compound (C₁₄H₁₄O₃), the expected molecular weight is approximately 230.26 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ with an m/z of approximately 231.1. nih.gov
Tandem mass spectrometry (MS/MS) studies on the analogue Naproxen reveal a characteristic fragmentation pattern. nih.gov The most common fragmentation involves the loss of the carboxylic acid group (-COOH, 45 Da), leading to a highly stable fragment ion.
Precursor Ion: [M+H]⁺ ≈ m/z 231.10
Major Fragment: [M+H - COOH]⁺ ≈ m/z 185.09
This fragmentation, corresponding to the cleavage of the bond between the chiral carbon and the naphthalene ring, generates the methoxynaphthyl-ethyl cation, which is the base peak in the MS/MS spectrum. Other minor fragments can arise from further cleavages of the naphthalene ring structure. nih.gov For halogenated analogues like (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid and (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid, the molecular weights are significantly higher at 309.16 g/mol and 356.16 g/mol , respectively, providing a clear way to distinguish them. sigmaaldrich.comsigmaaldrich.com
| Analysis Type | Ionization Mode | Precursor m/z ([M+H]⁺) | Major Fragment Ions (m/z) |
|---|---|---|---|
| LC-ESI-QTOF MS/MS | Positive | 231.1016 | 185.0948, 170.0715, 158.0716, 153.0675 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For a chiral molecule like this compound, single-crystal XRD can provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenter. This technique is essential for understanding the molecule's conformation and the packing arrangement within the crystal lattice, which influences its physical properties.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, and the atomic positions are refined. nih.gov This allows for the determination of key crystallographic parameters such as the crystal system, space group, and unit cell dimensions.
While specific crystal structure data for this compound is not available in the searched literature, the XRD technique remains the gold standard for solid-state structural confirmation. For complex organic molecules, including derivatives of natural products, XRD is routinely used to confirm structures and establish stereochemistry. nih.govnih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating enantiomers. Given that this compound is a chiral compound, controlling its enantiomeric purity is critical.
The separation of enantiomers is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. For Naproxen and related profens, polysaccharide-based CSPs (e.g., derivatized amylose (B160209) or cellulose) are highly effective. selectscience.netnih.gov Separations can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes. nih.govnih.gov
A typical method involves dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The European Pharmacopoeia, for instance, specifies an HPLC method for determining the enantiomeric purity of Naproxen. nih.gov The goal is to quantify the undesired enantiomer, ensuring it remains below a specified limit (e.g., <2.5%). nih.gov The assay of halogenated analogues, such as (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, is also confirmed by HPLC to be ≥98.0%. sigmaaldrich.com
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Resolution (Rs) |
|---|---|---|---|
| Lux® i-Amylose-1 | Not specified | Not specified | 2.33 |
| Chiralpak AD-H (amylose derivative) | n-hexane / 2-propanol (95:5, v/v) | Normal Phase | >2.0 |
| Polysaccharide-based columns (various) | Methanol, ethanol, or ACN with 0.1% acetic acid | Polar Organic | Variable |
Computational Chemistry and Theoretical Modeling of 2 5 Methoxynaphthalen 2 Yl Propanoic Acid Interactions
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a drug-like molecule such as 2-(5-methoxynaphthalen-2-yl)propanoic acid might interact with the active site of an enzyme.
Research Findings: Studies on Naproxen (B1676952) and its derivatives frequently use molecular docking to simulate their interaction with cyclooxygenase (COX) enzymes, their primary biological targets. nih.govnih.gov These simulations predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
For this compound, a docking simulation into the COX-2 active site would be performed. The crystal structure of COX-2 (e.g., PDB ID: 1PXX) would be obtained from the Protein Data Bank. dovepress.com The simulation would likely show the carboxylate group of the acid forming a key electrostatic interaction with a positively charged residue, such as Arginine, deep within the active site, a common feature for many NSAIDs. The naphthalene (B1677914) ring would be predicted to fit into a hydrophobic pocket. The position of the methoxy (B1213986) group at the 5-position, as opposed to the 6-position in Naproxen, would be critical. Docking would reveal if this new position creates any steric clashes or allows for new favorable interactions, which could alter its binding affinity compared to Naproxen. nih.gov
For example, a study on a Naproxen derivative targeting the main protease of SARS-CoV-2 (PDB ID: 6LU7) reported a binding energy of -9.36 kcal/mol, which was significantly stronger than that of the parent Naproxen (-6.11 kcal/mol), indicating a much higher binding affinity. nih.gov Similar comparative docking studies would be essential to evaluate the potential of this compound as a COX inhibitor.
Table 5.1: Example Molecular Docking Data for NSAIDs against COX-2
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Naproxen | COX-2 | -6.11 to -8.7 | Arg120, Tyr355, Val523 |
| Naproxen Derivative | SARS-CoV-2 Mpro | -9.36 | Not specified |
| This compound (Hypothetical) | COX-2 | To be determined | To be determined |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule. researchgate.net These calculations provide insights into a molecule's stability, reactivity, and the nature of its chemical bonds.
Research Findings: For molecules like Naproxen and its isomers, DFT calculations are used to determine several key parameters. nih.gov The molecular electrostatic potential (MEP) map is one such output. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. dovepress.com For this compound, the MEP would show a high-electron-density region around the carboxylic acid group, indicating its potential to act as a hydrogen bond acceptor or to engage in electrostatic interactions. dovepress.com
Another critical aspect is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive. These calculations, often performed with a basis set like B3LYP/6-311++G(d,p), help in understanding the molecule's kinetic stability and its potential to participate in chemical reactions. nih.gov
Table 5.2: Example Quantum Mechanical Data for Naproxen Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Naproxen | -6.2 | -0.8 | 5.4 | 1.9 |
| Naproxen Degradant D4 | -5.9 | -1.5 | 4.4 | 3.1 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view. utupub.fi MD simulations calculate the motion of every atom in a system over time, providing a detailed picture of the conformational changes of both the ligand and the protein, as well as the stability of their interaction.
Research Findings: MD simulations are widely used to validate docking results and to study the stability of the ligand-protein complex. nih.govresearchgate.net For this compound docked into a COX enzyme, an MD simulation (typically run for tens or hundreds of nanoseconds) would be performed. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. researchgate.net
Key analyses from the MD trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time indicates that the complex is stable and the ligand remains securely in the binding pocket. utupub.fi The RMSF of the protein residues can reveal which parts of the protein become more or less flexible upon ligand binding. Furthermore, MD simulations can be used to calculate binding free energies, which are often more accurate than docking scores, and to observe the dynamics of key interactions, such as the persistence of hydrogen bonds over time. nih.gov
Ligand-Based and Structure-Based Design Approaches in Analogous Systems
The knowledge gained from computational studies is foundational for both ligand-based and structure-based drug design. These approaches aim to develop new, more potent, or more selective molecules.
Research Findings:
Structure-Based Design: This approach relies on the 3D structure of the target protein. Using the crystal structure of COX-2 with a bound inhibitor like Naproxen, medicinal chemists can design new analogues. nih.gov For instance, if docking and MD simulations of this compound reveal an unoccupied pocket near the 5-methoxy group, designers could add a functional group to the molecule to fill this space, potentially increasing binding affinity. This strategy has been used to create numerous Naproxen derivatives with modified properties. dovepress.comnih.gov
Ligand-Based Design: When a high-quality structure of the target is unavailable, ligand-based methods are used. One such method is Quantitative Structure-Activity Relationship (QSAR). QSAR models correlate variations in the chemical structures of a series of compounds with their biological activities. By analyzing a set of known COX inhibitors, a QSAR model could predict the inhibitory activity of this compound based on its physicochemical properties (descriptors) without needing to simulate its binding to the enzyme directly. acs.org These models help identify the key molecular features that are essential for activity.
Both approaches have been instrumental in the development of new NSAIDs and in optimizing the properties of existing ones. acs.orgmedchemexpress.com
Mechanistic Investigations of Molecular Recognition and Biochemical Pathways of Naphthalene Propanoic Acid Derivatives
Enzyme Inhibition Studies
There is no specific data in the reviewed scientific literature concerning the inhibitory activity of 2-(5-methoxynaphthalen-2-yl)propanoic acid against the following enzymes:
Aldo-keto Reductase 1C3 (AKR1C3): While naproxen (B1676952) and its analogues have been investigated as AKR1C3 inhibitors nih.govresearchgate.net, no such studies were found for the 5-methoxy isomer.
Cyclooxygenase (COX) Isoforms: The primary mechanism of action for NSAIDs like naproxen is the inhibition of COX-1 and COX-2 enzymes nih.govnih.gov. However, specific IC₅₀ values or mechanistic details for this compound are not available.
5-Lipoxygenase (5-LOX): Some NSAIDs have been shown to inhibit 5-LOX nih.gov. There is no information on whether this compound possesses this activity.
Methionine Aminopeptidase Type II: No studies were identified that explore the interaction between this compound and this enzyme.
Receptor Binding Profiling
A detailed receptor binding profile for this compound is not available in the public domain. Such studies are crucial for understanding the off-target effects and potential alternative mechanisms of action of a compound.
Molecular Interactions in In Vitro Cellular Models
No published research was found that investigates the molecular interactions of this compound in specific cellular models, such as the LNCaP-AKR1C3 cells mentioned in the context of related compounds nih.gov. These types of studies are essential for elucidating the compound's effects in a biological context.
Structural Biology Aspects of Ligand-Protein Complexes
Consistent with the lack of enzyme inhibition and receptor binding data, there are no available crystal structures or other structural biology data detailing the binding of this compound to any protein targets. Such structural information is fundamental to understanding the molecular basis of a drug's activity and for rational drug design.
Structure Activity Relationship Sar and Molecular Design Principles for 2 5 Methoxynaphthalen 2 Yl Propanoic Acid Analogues
Influence of Naphthalene (B1677914) Substituent Position and Nature on Molecular Interactions
The biological activity of Naproxen (B1676952) and its analogues is highly dependent on the substituents attached to the naphthalene core and the nature of the acidic side chain. Each component of the molecule plays a critical role in its interaction with biological targets, primarily the cyclooxygenase (COX) enzymes. nih.govresearchgate.net
The propanoic acid side chain is a crucial feature. The α-methyl group on this chain inserts into a small hydrophobic cleft in the COX active site, which helps to anchor the molecule in the correct orientation for inhibition. nih.gov Removal of this methyl group leads to a significant decrease in potency, highlighting the stringent steric requirements at this position. nih.gov While direct comparisons with butanoic acid derivatives are not extensively detailed, the precise fit of the α-methyl group suggests that elongating the carbon chain would likely disrupt this critical anchoring interaction, reducing inhibitory activity. nih.gov
The methoxy (B1213986) group on the naphthalene ring is also essential for activity. nih.gov For Naproxen, this group is located at the 6-position (para-position relative to the propanoic acid side chain) and orients toward the top of the COX active site's hydrophobic channel. nih.gov Its interaction with residue Trp-387 appears to be unique and important for binding. nih.gov Replacing the methoxy group with a hydroxyl group, as seen in the major metabolite O-demethyl naproxen, results in a very weak inhibitor. nih.gov However, subtle changes to the methoxy group can alter activity and selectivity. Replacing the oxygen atom of the methoxy group with a sulfur (methylthio) or a methylene (B1212753) group can increase selectivity for the COX-2 isoform over COX-1. nih.govresearchgate.net
Modifying the carboxylic acid function, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), is a common strategy to improve properties. This group is associated with gastrointestinal side effects. nih.govorientjchem.org Replacing the carboxylic acid with other functional groups like methylsulfonamido or methylsulfonyl moieties has been explored to potentially enhance COX-2 selectivity, though success has been varied. researchgate.net
Table 1: Influence of Substituent Nature on Naproxen Analogue Activity
| Analogue/Modification | Substituent Change | Effect on Activity/Selectivity | Reference(s) |
|---|---|---|---|
| O-demethyl naproxen | 6-methoxy group replaced with 6-hydroxy group | Becomes a very weak COX inhibitor. | nih.gov |
| α-demethyl naproxen | Removal of the α-methyl group from the propanoic acid chain | Dramatic loss of inhibitory potency. | nih.gov |
| p-methylthio analog | Oxygen of the 6-methoxy group replaced with Sulfur | Increased COX-2 selectivity relative to Naproxen. | nih.gov |
| Methylene analog | Oxygen of the 6-methoxy group replaced with a CH2 group | Increased COX-2 selectivity relative to Naproxen. | nih.gov |
| Tetrahydronaphthalene analog | Naphthalene ring replaced by a tetrahydronaphthalene ring | Investigated to potentially increase activity. | researchgate.net |
Stereochemical Aspects and Enantiomeric Contributions to Molecular Interactions
Like other 2-arylpropionic acids (profens), 2-(5-methoxynaphthalen-2-yl)propanoic acid possesses a chiral center at the alpha-carbon of the propanoic acid moiety, leading to the existence of (S)- and (R)-enantiomers. nih.govnih.gov For this class of compounds, biological activity is predominantly associated with the (S)-enantiomer. nih.govnih.govresearchgate.net
In vitro studies consistently demonstrate that the anti-inflammatory effect, which stems from the inhibition of prostaglandin (B15479496) synthesis via the COX enzymes, resides almost exclusively in the (S)-isomer. nih.govnih.gov For instance, (S)-Naproxen is a significantly more potent inhibitor of collagen-stimulated platelet aggregation and the production of thromboxane (B8750289) B2 than its (R)-counterpart. nih.gov This stereoselectivity is a direct result of the specific three-dimensional arrangement required for effective binding within the active site of the COX enzymes. pharmaceuticsconference.com The difference in reactivity between the enantiomers is thought to arise from distinctions in their electron and spin density distributions, which affects their interaction with key amino acid residues in the enzyme's active site. pharmaceuticsconference.com
Interestingly, the clear stereoselectivity observed in vitro is not always as pronounced in vivo. This is due to a unique unidirectional metabolic chiral inversion process where the largely inactive (R)-enantiomer is converted into the active (S)-enantiomer in the body. nih.gov This metabolic pathway proceeds through the formation of acyl-CoA thioesters. nih.gov Despite this inversion, the inherent potency of the (S)-enantiomer remains the primary driver of the therapeutic effect, and for this reason, Naproxen is marketed as a single (S)-enantiomer drug. pharmaceuticsconference.comrsc.org While the (S)-enantiomer is responsible for the therapeutic anti-inflammatory action, the (R)-enantiomer is not entirely inert and can exhibit different biological activities; for example, (R)-Naproxen has been shown to be more toxic to certain bacteria than the (S)-form. nih.gov
Table 2: Comparison of Biological Activity between (S)- and (R)-Naproxen Enantiomers
| Activity Measured | (S)-Enantiomer | (R)-Enantiomer | Finding | Reference(s) |
|---|---|---|---|---|
| Inhibition of Prostaglandin Synthesis | High | Low/Inactive | Anti-inflammatory activity resides almost exclusively in the (S)-isomer. | nih.gov |
| Inhibition of Platelet Aggregation | Potent, concentration-related inhibition | Significantly less inhibition than the (S)-isomer. | (S)-Naproxen is a more active inhibitor. | nih.gov |
| Inhibition of Thromboxane B2 Production | Potent, concentration-dependent suppression | Significantly less suppression than the (S)-isomer. | (S)-Naproxen is more effective at inhibiting cyclooxygenase. | nih.gov |
| Bacterial Toxicity (Aliivibrio fischeri) | EC50: 0.93 mg/L | EC50: 0.75 mg/L | (R)-Naproxen was found to be more toxic in this specific assay. | nih.gov |
Rational Design Strategies for Enhanced Molecular Specificity
Rational drug design has been employed to create novel analogues of this compound with the goal of enhancing molecular specificity, improving efficacy, and reducing side effects. researchgate.netresearcher.life Key strategies include the incorporation of heterocyclic moieties and the conjugation with peptides or amino acids. nih.govderpharmachemica.com
Incorporating Heterocyclic Moieties: A prominent strategy involves masking or replacing the free carboxylic acid group with various heterocyclic rings. nih.govnih.gov This modification aims to reduce the gastrointestinal irritation associated with the acidic nature of traditional NSAIDs while potentially introducing new, favorable interactions with biological targets. nih.gov
Derivatives have been synthesized by linking the Naproxen scaffold to heterocyclic amines such as 2-aminothiazole, 2-aminobenzimidazole, and 2-aminobenzothiazole. derpharmachemica.comresearchgate.net Some of these new molecules demonstrated anti-inflammatory activity superior to the parent drug. derpharmachemica.com Another approach involves creating thiourea (B124793) derivatives using various aromatic amines, which can produce compounds with significant anti-inflammatory activity and a better gastric safety profile. nih.govmdpi.com Furthermore, integrating heterocycles like indole, pyrazole, or cinnamic acid has been shown to yield derivatives that target different inflammatory pathways, such as the NLRP3 inflammasome, offering a mechanism of action beyond direct COX inhibition. nih.govbuketov.edu.kz
Incorporating Peptide Derivatives: Conjugating the Naproxen molecule with amino acids or peptides is another advanced strategy for enhancing its therapeutic profile. nih.govnih.gov This approach can improve targeted delivery and modify the drug's pharmacological properties. nih.govmdpi.com For example, creating amide prodrugs with amino acid esters can mask the free carboxylic acid, leading to compounds with high anti-inflammatory and analgesic potency but with negligible ulcerogenic effects. nih.gov
Specifically, derivatives incorporating amino acids like tyrosine or β-alanine have shown promising results. nih.gov Furthermore, conjugation with dehydrodipeptides has been found to create molecules that can self-assemble into nanostructured hydrogels. nih.gov These hydrogels can act as sustained-release drug delivery systems. Using D-amino acids in these peptide conjugates has been shown to confer resistance to enzymatic degradation and can even enhance selectivity for the COX-2 isozyme compared to the original drug. nih.gov
Table 3: Rational Design Strategies for Naproxen Analogues
| Design Strategy | Moiety Incorporated | Desired Outcome / Research Finding | Reference(s) |
|---|---|---|---|
| Heterocyclic Modification | 2-Aminothiazole, 2-Aminobenzimidazole | Enhanced anti-inflammatory activity compared to Naproxen. | derpharmachemica.comresearchgate.net |
| Heterocyclic Modification | Thiourea with aromatic amines | Significant anti-inflammatory activity with better gastric tolerability. | nih.govmdpi.com |
| Heterocyclic Modification | Cinnamic acid | Creation of a novel NLRP3 inflammasome inhibitor. | nih.gov |
| Heterocyclic Modification | Indole, Benzothiophene, Pyrazole | Enhanced efficacy and potential for multifunctional therapeutic properties. | buketov.edu.kz |
| Peptide Conjugation | Amino acid esters (e.g., Tyrosine, β-Alanine) | High anti-inflammatory and analgesic potency with reduced ulcerogenic effects. | nih.gov |
| Peptide Conjugation | Dehydrodipeptides (with D-amino acids) | Formation of hydrogels for sustained delivery; enhanced COX-2 selectivity. | nih.gov |
Future Research Directions and Translational Perspectives for 2 5 Methoxynaphthalen 2 Yl Propanoic Acid
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The classical synthesis of naproxen (B1676952), while effective, has prompted the development of more efficient and environmentally friendly methods. nih.govslideshare.net Future research is increasingly focused on green chemistry principles to minimize waste and improve atom economy.
Recent advancements have explored various innovative synthetic strategies. These include asymmetric synthesis to produce the more active (S)-enantiomer directly, thus avoiding the need for chiral resolution of a racemic mixture. nih.govresearchgate.net Methodologies such as Pd-catalyzed coupling reactions and asymmetric hydrogenation have shown promise in achieving high enantioselectivity. nih.gov
Furthermore, greener approaches are being investigated to reduce the reliance on hazardous reagents and solvents. One such approach involves the use of heteropolyacids as reusable catalysts in aqueous media, offering a more sustainable alternative to traditional methods. researchgate.netscilit.comicm.edu.pl Electrochemical methods, which can utilize renewable energy sources, are also being explored for key steps in the synthesis. nih.gov The development of continuous-flow synthesis processes presents another avenue for improving efficiency, safety, and scalability. nih.gov
Table 1: Comparison of Synthetic Strategies for 2-(5-methoxynaphthalen-2-yl)propanoic Acid
| Synthetic Strategy | Key Features | Potential Advantages |
| Classical Synthesis | Multi-step process often involving a racemic mixture. nih.gov | Well-established and understood. |
| Asymmetric Synthesis | Direct production of the desired (S)-enantiomer. nih.govresearchgate.net | Higher efficacy, avoids wasteful resolution steps. |
| Green Chemistry Approaches | Use of reusable catalysts (e.g., heteropolyacids), aqueous reaction media. researchgate.netscilit.com | Reduced environmental impact, increased sustainability. |
| Electrochemical Methods | Utilization of electrical energy to drive reactions. nih.gov | Potential for using renewable energy, milder reaction conditions. |
| Continuous-Flow Synthesis | Reactions are performed in a continuous stream. nih.gov | Improved safety, efficiency, and scalability. |
In-depth Mechanistic Elucidation of Biological Interactions
The primary mechanism of action of this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. rcsb.orgmdpi.com This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov High-resolution crystal structures of naproxen in complex with COX-2 have provided a detailed understanding of the molecular interactions responsible for its inhibitory activity. rcsb.org
However, emerging research suggests that the biological effects of naproxen may extend beyond COX inhibition. For instance, studies have investigated its binding to other proteins, such as human serum albumin (HSA), which is crucial for its transport and distribution in the body. nih.govnih.gov Understanding the specifics of these interactions can inform the design of derivatives with improved pharmacokinetic properties.
Moreover, recent studies have explored the potential of naproxen derivatives to inhibit other inflammatory pathways. For example, novel derivatives have been synthesized and shown to act as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. jst.go.jp This suggests that the naproxen scaffold could be a starting point for developing therapies targeting a broader range of inflammatory conditions. Further research is needed to fully elucidate these non-canonical mechanisms and identify other potential biological targets. jst.go.jpnih.gov
Design of Next-Generation Chemical Probes and Molecular Tools
The structural backbone of this compound provides a versatile scaffold for the design of chemical probes and molecular tools to investigate biological processes. These tools can be instrumental in identifying new drug targets and understanding disease mechanisms.
A notable example is the development of naproxen derivatives as chemical probes to study the protein-protein interactions of the influenza A virus nucleoprotein. ysu.edu By modifying the naproxen structure, researchers have created molecules that can interfere with viral replication, opening up new avenues for antiviral drug development. icm.edu.plysu.edu This highlights the potential of using the naproxen framework to probe a variety of biological systems beyond its traditional anti-inflammatory role.
The design of such probes often involves the strategic incorporation of reporter groups, such as fluorescent tags or photo-affinity labels, onto the naproxen scaffold. mdpi.com These modifications allow for the visualization and identification of binding partners and the elucidation of molecular pathways. Future research in this area will likely focus on developing more sophisticated and selective probes to explore complex biological questions with greater precision. nih.govnih.gov
Exploration of New Analytical and Characterization Methodologies for Naphthalene (B1677914) Derivatives
The development of robust and sensitive analytical methods is crucial for the quality control of pharmaceuticals and for studying their metabolic fate. For naphthalene derivatives like this compound, a variety of analytical techniques are employed.
High-performance liquid chromatography (HPLC) is a widely used method for the analysis and purification of naproxen and its derivatives. sigmaaldrich.comsigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the characterization of naphthalene and its alkyl derivatives in various matrices. ysu.edu
Future research in this area is focused on developing novel analytical methodologies with improved sensitivity, specificity, and throughput. This includes the exploration of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), and the use of more sophisticated detection methods, like tandem mass spectrometry (MS/MS). nih.gov
Furthermore, there is growing interest in the use of naphthalene derivatives themselves as analytical tools. Due to their inherent fluorescence properties, some naphthalene derivatives are being investigated as fluorescent probes for the detection of various analytes. nih.gov This dual role as both an analyte and an analytical tool underscores the versatility of the naphthalene chemical space and opens up new possibilities for analytical and diagnostic applications.
Q & A
Q. What are the recommended synthetic routes for 2-(5-methoxynaphthalen-2-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling methoxynaphthalene derivatives with propanoic acid precursors. For example, propargyl bromide can react with naphthol derivatives (e.g., 5-methoxy-2-naphthol) in the presence of K₂CO₃ in DMF to form intermediates, followed by hydrolysis or oxidation steps to yield the final compound . Key considerations:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalyst/base : K₂CO₃ facilitates deprotonation of naphthol.
- Reaction monitoring : TLC with n-hexane:ethyl acetate (9:1) is effective for tracking progress .
- Yield optimization : Stirring duration (≥2 hours) and controlled propargyl bromide addition reduce side products.
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves absolute configuration and confirms substituent positions (e.g., methoxy and propanoic acid groups) .
- NMR spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet near δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with naphthalene substitution .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 170–175 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₄H₁₄O₃) confirm molecular weight .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with mobile phases like n-hexane:isopropanol (90:10) for baseline separation .
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted .
- Crystallization with chiral auxiliaries : Co-crystallize with (R)-α-methoxyphenylacetic acid to isolate desired enantiomers .
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodological Answer : Common impurities include positional isomers (e.g., 6-methoxy derivatives) and oxidation byproducts. Analytical workflows:
- HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX) with gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. MS detects molecular ions for identification .
- Reference standards : Compare retention times and spectra with certified impurities (e.g., 2-(4-ethylphenyl)-propanoic acid, CAS 3585-52-2) .
- Quantification : Calibration curves (0.1–10 µg/mL) with UV detection at 254 nm ensure precision (±2% RSD) .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicological data, adopt precautionary measures:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (P261 precaution) .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
- Exposure monitoring : Air sampling (NIOSH Method 2551) ensures concentrations remain below recommended thresholds .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
